10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL
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Overview
Description
10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core with a hydroxyl group and a methylamino propyl side chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine with 3-(methylamino)propyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride is replaced by the phenothiazine moiety. The hydroxyl group is introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the careful control of temperature, pressure, and pH to optimize yield and purity. Catalysts and solvents are selected to enhance reaction rates and facilitate product isolation.
Chemical Reactions Analysis
Types of Reactions
10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted phenothiazines, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex phenothiazine derivatives.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also interacts with cell membrane receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another derivative with antihistamine and antiemetic properties.
Uniqueness
10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL is unique due to its specific side chain and hydroxyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
89907-38-0 |
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Molecular Formula |
C16H18N2OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
10-[3-(methylamino)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C16H18N2OS/c1-17-10-5-11-18-12-6-2-3-8-14(12)20-15-9-4-7-13(19)16(15)18/h2-4,6-9,17,19H,5,10-11H2,1H3 |
InChI Key |
QTAKVAQJMCUBGH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2SC3=CC=CC(=C31)O |
Origin of Product |
United States |
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